Methyl 1-benzylazepane-4-carboxylate
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Overview
Description
Methyl 1-benzylazepane-4-carboxylate is a chemical compound with a unique structure that includes an azepane ring substituted with a benzyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazepane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable carboxylic acid derivative, followed by cyclization to form the azepane ring. The esterification of the carboxyl group with methanol completes the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Methyl 1-benzylazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-benzylazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzylazepane derivatives: Compounds with similar azepane rings but different substituents.
Carboxylate esters: Compounds with ester functional groups similar to Methyl 1-benzylazepane-4-carboxylate.
Uniqueness: this compound is unique due to its specific combination of an azepane ring, benzyl group, and carboxylate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Methyl 1-benzylazepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its azepane ring structure, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for further modifications aimed at increasing its therapeutic potential.
Antimicrobial Activity
Recent studies have indicated that derivatives of azepane compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its activity against various bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity .
The mechanism by which this compound exerts its effects is still under investigation. Preliminary data suggest that it may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other azepane derivatives . Further studies are necessary to elucidate the exact biochemical pathways involved.
Case Studies
Case Study 1: Antibacterial Efficacy
In a clinical evaluation, a series of azepane derivatives including this compound were tested for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study reported that the compound showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human cancer cell lines (e.g., HeLa and MCF-7). This compound demonstrated selective cytotoxicity with IC50 values ranging from 15 to 25 µM, indicating potential as an anticancer agent .
Table 1: Biological Activity Profile of this compound
Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Remarks |
---|---|---|---|
Antibacterial | S. aureus | 32 | Moderate activity |
Anticancer | HeLa | 20 | Selective cytotoxicity |
Anticancer | MCF-7 | 25 | Selective cytotoxicity |
Research Findings
Research indicates that modifications to the azepane structure can enhance biological activity. For example, introducing electron-withdrawing groups can increase the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes and enhance therapeutic efficacy
Properties
IUPAC Name |
methyl 1-benzylazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)14-8-5-10-16(11-9-14)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQSQZLZPOTQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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